cinnolines

Cinnolines are a class of heterocyclic compounds characterized by the presence of a benzene ring fused to an imidazole ring, forming a five-membered nitrogen-containing heterocycle. They exhibit a variety of structural and chemical properties, making them versatile for numerous applications in organic chemistry.

Structurally, cinnolines can vary based on the substitution patterns at different positions around the rings. Due to their unique electronic structure, they are often utilized as intermediates in the synthesis of other complex molecules such as drugs, dyes, and functional materials. Their ability to form strong hydrogen bonds and participate in intramolecular interactions makes them attractive for developing pharmaceuticals targeting various receptors.

Cinnolines also play a significant role in catalysis, particularly in transition metal-catalyzed reactions, due to their ligand properties. Additionally, they have found applications in the field of organic electronics, where their electronic characteristics can be exploited in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Overall, cinnolines are valuable compounds with a wide range of potential uses across various industries, including pharmaceuticals, dyes, and advanced materials.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

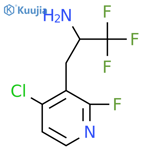

|

3-Cinnolinecarboxaldehyde | 51073-57-5 | C9H6N2O |

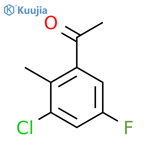

|

4-Methylcinnoline | 14722-38-4 | C9H8N2 |

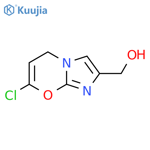

|

8-fluoro-1h-cinnoline-4-thione | 876-79-9 | C8H5FN2S |

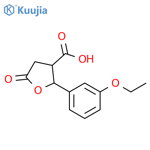

|

6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid | 1041853-21-7 | C10H7BrN2O4 |

|

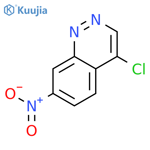

Cinnoline, 4-chloro-7-nitro- | 817209-46-4 | C8H4ClN3O2 |

|

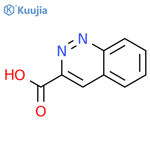

cinnoline-3-carboxylic acid | 90418-63-6 | C9H6N2O2 |

|

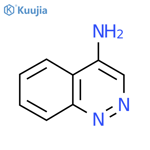

Cinnolin-4-amine | 152-83-0 | C8H7N3 |

|

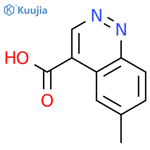

4-Cinnolinecarboxylic acid, 6-methyl- | 107859-09-6 | C10H8N2O2 |

|

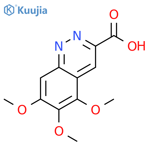

5,6,7-trimethoxycinnoline-3-carboxylic acid | 224321-91-9 | C12H12N2O5 |

|

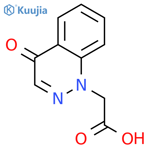

2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid | 203252-52-2 | C10H8N2O3 |

Gerelateerde literatuur

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Aanbevolen leveranciers

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten